Methyl I+/--amino-2-(methoxycarbonyl)benzeneacetate
Overview
Description
Methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate typically involves the reaction of methyl 2-(2-methoxy-2-oxoethyl)benzoate with an amine source. One common method involves the use of α-azido glycinate and a nitrogen compound in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as dry acetone . The reaction is monitored by thin-layer chromatography (TLC) and the solvent is evaporated under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or primary amines.
Scientific Research Applications
Methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: This compound is structurally similar but lacks the amino group, which may affect its reactivity and applications.
Methyl 2-methoxybenzoate: Another related compound, differing by the absence of the oxoethyl group, which influences its chemical properties and uses.
Uniqueness
Methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate is unique due to the presence of both ester and amine functional groups, which provide a versatile platform for various chemical reactions and interactions. This dual functionality makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(1-amino-2-methoxy-2-oxoethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)8-6-4-3-5-7(8)9(12)11(14)16-2/h3-6,9H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDGEOYKVZUSBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238570 | |
Record name | Methyl α-amino-2-(methoxycarbonyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754166-80-8 | |
Record name | Methyl α-amino-2-(methoxycarbonyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754166-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-amino-2-(methoxycarbonyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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